molecular formula C19H36O5 B043705 1,2-Dioctanoyl-sn-glycerol CAS No. 60514-48-9

1,2-Dioctanoyl-sn-glycerol

Cat. No. B043705
CAS RN: 60514-48-9
M. Wt: 344.5 g/mol
InChI Key: ZQBULZYTDGUSSK-KRWDZBQOSA-N
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Description

1,2-Dioctanoyl-sn-glycerol (1,2-DG) is an important lipid molecule used in various scientific research applications. It is a saturated fatty acid glycerol ester that is synthesized from glycerol and octanoic acid, and is found in many natural sources, such as plant and animal fats. 1,2-DG has a wide range of uses in scientific research, including as a structural component of biological membranes and as a signaling molecule for cell signaling pathways.

Scientific Research Applications

  • Cellular Signaling and Phospholipid Metabolism : Emilsson, Wijkander, and Sundler (1986) found that 1,2-dioctanoyl-sn-glycerol stimulates phospholipase A-type cleavage of phosphatidylinositol and releases arachidonic acid from macrophage phospholipids, suggesting a role in protein-mediated cellular signaling (Emilsson, Wijkander, & Sundler, 1986).

  • Protein Kinase C (PKC) Interaction : MacEwan et al. (1993) noted that this compound has a reduced affinity for protein kinase C alpha, impacting phosphorylation activity in tissues with lower PKC alpha content (MacEwan et al., 1993).

  • Cardiac Function : Schreur and Liu (1996) discovered that this compound inhibits cardiac L-type calcium current in rat ventricular myocytes, potentially by facilitating channel inactivation and decreasing channel availability, independent of PKC activation (Schreur & Liu, 1996).

  • Crystal Structure Analysis : Goto et al. (1992) explored the crystal structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol, finding a unique glycerol conformation distinct from single acid triacylglycerols and 1,2-diacyl-sn-glycerols (Goto et al., 1992).

  • Synthesis of Optically Active Polyunsaturated Diacylglycerols : Duralski, Spooner, and Watts (1989) demonstrated a method for synthesizing optically active polyunsaturated diacylglycerols such as 1,2-dilinoleoyl-sn-glycerol with high optical purity (Duralski, Spooner, & Watts, 1989).

  • Efficient Asymmetric Synthesis : Vilchèze and Bittman (1994) presented an efficient, large-scale method for preparing chiral 1,2-diacyl-sn-glycerol with high enantiomeric excess and yield (Vilchèze & Bittman, 1994).

Mechanism of Action

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2S)-3-hydroxy-2-octanoyloxypropyl] octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBULZYTDGUSSK-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311778
Record name 1,2-Dioctanoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(8:0/8:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0116368
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

60514-48-9
Record name 1,2-Dioctanoyl-sn-glycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60514-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060514489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dioctanoyl-sn-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 1,2-Dioctanoyl-sn-glycerol (this compound) primarily acts as a cell-permeable analog of diacylglycerol (DAG), a crucial second messenger in various signaling pathways. Its primary target is Protein Kinase C (PKC), which it activates by mimicking the action of endogenous DAG. [, , , , , , , , ]

  • Phosphorylation of target proteins: PKC, upon activation, phosphorylates specific serine and threonine residues on its target proteins, altering their activity, localization, and interactions with other molecules. [, , , , , ]
  • Modulation of ion channels: this compound has been shown to modulate the activity of various ion channels, including voltage-gated potassium channels, L-type calcium channels, and others, leading to changes in membrane potential, intracellular calcium levels, and cellular excitability. [, , , , ]
  • Regulation of gene expression: In some cell types, PKC activation by this compound influences gene expression by activating transcription factors or modulating other signaling pathways that ultimately control gene transcription. [, , ]

    ANone: The structural characterization of this compound is as follows:

      A: this compound itself is not directly involved in catalyzing chemical reactions. Instead, it functions as a signaling molecule, mimicking the action of diacylglycerol (DAG) to activate Protein Kinase C (PKC). [, , , , , , , , ] Therefore, it does not possess intrinsic catalytic properties like a traditional enzyme. Its selectivity lies in its ability to activate PKC, albeit with some limitations in mimicking all aspects of DAG signaling.

        ANone: While the provided research focuses primarily on experimental studies of this compound, computational chemistry and modeling can provide valuable insights into its interactions with PKC and other potential targets. Such methods can include:

          ANone: While the provided research primarily focuses on the effects of this compound, understanding its SAR is crucial for developing more potent and selective PKC activators.

          • Acyl chain length: The length of the acyl chains at the 1 and 2 positions of the glycerol backbone influences membrane permeability and PKC activating potency. [, ] this compound, with its eight-carbon acyl chains, exhibits good cell permeability.
          • Stereochemistry: The sn-configuration of the glycerol backbone is crucial for activity, as the 1,3-isomer is generally inactive. []

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